molecular formula C21H20F3NO3 B2670635 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2034206-65-8

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2670635
CAS No.: 2034206-65-8
M. Wt: 391.39
InChI Key: WYLUOCVOUTUSMY-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a benzofuran ring, a methoxyethyl group, and a trifluoromethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of microwave-assisted synthesis (MWI) to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis or other advanced synthetic techniques that ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2-carboxylic acid derivatives .

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. The methoxyethyl and trifluoromethylphenyl groups contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as benzofuran-2-carboxylic acid and benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone .

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO3/c1-27-19(18-12-15-4-2-3-5-17(15)28-18)13-25-20(26)11-8-14-6-9-16(10-7-14)21(22,23)24/h2-7,9-10,12,19H,8,11,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLUOCVOUTUSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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